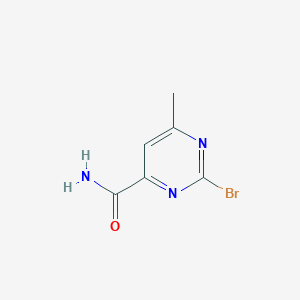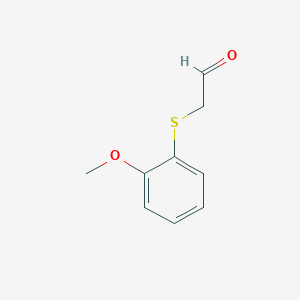
2-((2-Methoxyphenyl)thio)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methoxyphenyl)thio)acetaldehyde is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a thioacetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Methoxyphenyl)thio)acetaldehyde typically involves the reaction of 2-methoxyphenylthiol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2-((2-Methoxyphenyl)thio)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-((2-Methoxyphenyl)thio)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2-Methoxyphenyl)thio)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
2-((2-Methoxyphenyl)thio)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-((2-Methoxyphenyl)thio)ethanol: Contains an alcohol group instead of an aldehyde.
Uniqueness: 2-((2-Methoxyphenyl)thio)acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-6H,7H2,1H3 |
InChIキー |
WWYMWPFVXLEVRN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1SCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



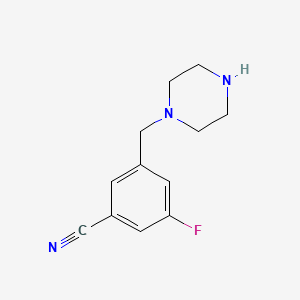
![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)
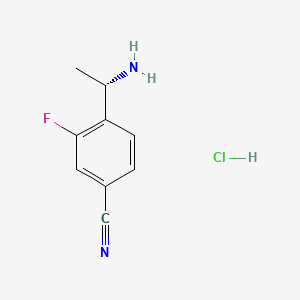
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
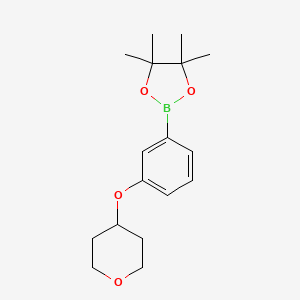
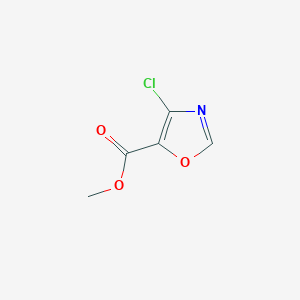
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)



